

The Molecular Mechanism of SASS6 in Cartwheel Assembly: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Abstract

The centriole, a fundamental organelle in animal cells, is critical for forming centrosomes, cilia, and flagella. Its characteristic nine-fold symmetry is established by a foundational structure known as the cartwheel. At the heart of the cartwheel's assembly is the Spindle Assembly Abnormal 6 (SASS6) protein. This technical guide provides an in-depth exploration of the molecular mechanisms through which SASS6 orchestrates cartwheel formation. We will dissect the structural features of SASS6, its self-oligomerization properties, the intricate regulatory network involving key proteins like Polo-like kinase 4 (PLK4) and STIL (SCL/TAL1 interrupting locus), and its role in scaffolding microtubule assembly. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core molecular processes to offer a comprehensive resource for professionals in the field.

Introduction to the Centriole Cartwheel

Centrioles are cylindrical organelles composed of nine microtubule triplets arranged in a radially symmetric pattern.[1][2] This highly conserved architecture is essential for their function as the core of the centrosome, the primary microtubule-organizing center in animal cells.[3] The biogenesis of a new centriole, or procentriole, begins with the formation of the cartwheel, a structure that acts as a scaffold and dictates the organelle's nine-fold symmetry.[4][5] The SASS6 protein family is an evolutionarily conserved and indispensable component of this process, forming the central hub and spokes of the cartwheel.[1][3] A lack of SASS6 typically



results in the failure of centriole formation, while its overexpression can lead to centriole amplification, highlighting its central role in regulating centriole number.[4][6]

SASS6: Structure and Self-Assembly

The SASS6 protein architecture is remarkably conserved across species and is key to its function.[7] It consists of three primary domains: a globular N-terminal head domain, a central coiled-coil domain, and a largely disordered C-terminal region.[5][8][9]

- Coiled-Coil Domain: This domain mediates the formation of stable, parallel homodimers, which are the fundamental building blocks of the cartwheel.[5][7][10] These rod-shaped dimers form the "spokes" of the cartwheel.[1]
- N-Terminal Head Domain: The globular head domains of the SASS6 homodimers mediate head-to-head interactions.[10] These interactions are responsible for the self-oligomerization of nine SASS6 homodimers into a ring-like structure that constitutes the central hub of the cartwheel.[1][7][9]
- C-Terminal Region: The C-terminal tail is intrinsically disordered.[8] It is implicated in microtubule assembly, stabilizing microtubule attachment to the cartwheel, and interacting with other key centriolar proteins like CEP135.[6][11][12]

The intrinsic self-assembly property of SASS6 is a conserved molecular feature that is necessary for cartwheel formation.[3] In vitro reconstitution experiments have shown that purified SASS6 protein fragments can spontaneously self-assemble into structures that closely resemble the nine-fold symmetric central hub of the cartwheel.[3][13]



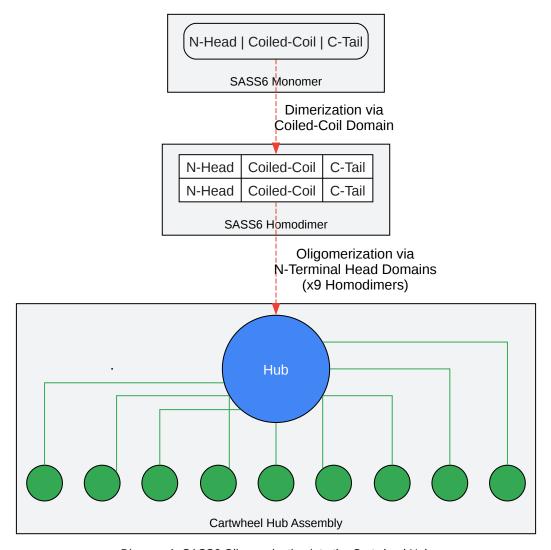


Diagram 1: SASS6 Oligomerization into the Cartwheel Hub

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Diagram 1: SASS6 Oligomerization into the Cartwheel Hub

Molecular Regulation of Cartwheel Assembly



The assembly of the SASS6 cartwheel is a tightly regulated process, orchestrated by a core module of proteins: PLK4, STIL, and SASS6 itself.[14] This network ensures that only one procentriole forms per mother centriole in each cell cycle.[6]

The Role of PLK4 and STIL

Polo-like kinase 4 (PLK4) is the master kinase that initiates centriole duplication.[4][14] Its activity is crucial for the recruitment of downstream factors to the site of procentriole formation. A key substrate of PLK4 is STIL (or its ortholog Ana2 in Drosophila).[14][15]

- PLK4 Recruits and Phosphorylates STIL: PLK4 localizes to the mother centriole and phosphorylates STIL within its conserved C-terminal STAN domain.[14][16]
- Phospho-STIL Recruits SASS6: This phosphorylation event is a critical prerequisite for the formation of a stable STIL-SASS6 complex.[14][17] The direct, phosphorylation-dependent interaction between STIL and SASS6 is essential for recruiting SASS6 to the nascent procentriole.[18][19] In human cells, mutation of the PLK4 phosphorylation sites in STIL abolishes the STIL-SASS6 interaction and prevents centriole duplication.[14][16]
- Mutual Dependency: The centriolar localization of STIL and SASS6 is mutually dependent.
 Depletion of SASS6 prevents STIL from localizing to the procentriole, and conversely, STIL depletion blocks SASS6 recruitment.[6][20]

Interactions with Downstream Scaffolding Proteins

Once the SASS6 cartwheel is established, it serves as a platform for the recruitment of other essential proteins that link the cartwheel to the outer microtubule wall.

- CEP135/Bld10p: This protein acts as a linker, directly connecting the SASS6-based cartwheel to the centriolar microtubules.[2][6][21] The C-terminus of CEP135 interacts with SASS6, while its N-terminus binds to microtubules.[2] This interaction is thought to stabilize the cartwheel structure for subsequent elongation.[2][21]
- CPAP/CENPJ: CPAP (Centrosomal P4.1-associated protein) is crucial for the elongation of the procentriole's microtubules.[22] STIL interacts directly with CPAP, recruiting it to the outer region of the cartwheel to facilitate this process.[1][11][12][20] The interaction between the



three microcephaly-associated proteins—STIL, CPAP, and SASS6—forms a critical nexus for procentriole assembly.[20][23]

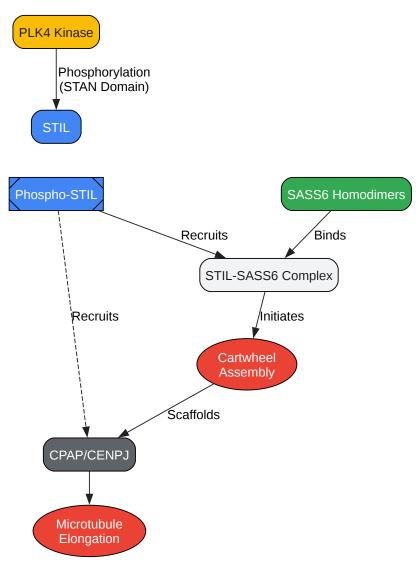


Diagram 2: Core Regulatory Pathway of Cartwheel Assembly

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Diagram 2: Core Regulatory Pathway of Cartwheel Assembly



The Role of Phosphorylation in SASS6 Regulation

Beyond the initial recruitment step, phosphorylation of SASS6 itself provides another layer of regulation.

- ZYG-1/PLK4 Phosphorylation: In C. elegans, the PLK4 ortholog ZYG-1 directly phosphorylates SASS6, a step that is crucial for maintaining SASS6 at the emerging centriole and is essential for centriole formation.[24]
- CDK-1 Phosphorylation: Cyclin-dependent kinase 1 (CDK-1) has been shown to
 phosphorylate the C-terminus of SASS6.[25][26] This phosphorylation event can inhibit the
 multivalent interactions that stabilize the cartwheel, thereby promoting centriole disassembly,
 a process critical for centrosome elimination during oogenesis in C. elegans.[25][26] This
 suggests that a dynamic cycle of phosphorylation and dephosphorylation regulates both the
 assembly and disassembly of the SASS6 scaffold.[25]

Quantitative Data Summary

The study of SASS6 and cartwheel assembly has yielded precise biophysical and structural measurements. These data are crucial for understanding the stoichiometry and stability of the involved complexes.



Parameter	Value	Organism/System	Reference
Structural Dimensions			
Reconstituted Cartwheel Hub Diameter	21.7 ± 1.8 nm	Human (in vitro)	[3]
Angle Between Cartwheel Spokes	41.9 ± 9.6°	Human (in vitro)	[3]
Cartwheel Stacking Periodicity	~4 nm	Chlamydomonas reinhardtii	[7][26]
Binding Affinities			
SASS6 Monomer- Dimer Kd	~20 ± 15 nM	Human	[27]
SASS6 Head Domain Interaction Kd	~60 μM	Human	[27]

Key Experimental Protocols

The elucidation of the SASS6 mechanism has relied on a combination of structural biology, biochemistry, and advanced cell imaging techniques.

In Vitro Cartwheel Reconstitution Assay

This assay has been fundamental in demonstrating the intrinsic ability of SASS6 to form the cartwheel hub.[3][7]

Objective: To reconstitute the cartwheel's central hub from purified recombinant SASS6 protein and analyze its structure via electron microscopy.

Methodology:

Protein Expression and Purification: A construct of SASS6, typically containing the N-terminal head and coiled-coil domains (e.g., human SASS6 amino acids 1-487), is expressed in E. coli and purified using affinity and size-exclusion chromatography.[3]

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- Assembly Reaction: The purified SASS6 protein is dialyzed overnight at 4°C against a low-salt assembly buffer (e.g., 10 mM K-PIPES, pH 7.2).[7] This process gradually removes salt, promoting the self-assembly of SASS6 homodimers into higher-order oligomers.
- Sample Preparation for EM: A small volume (e.g., 5 μL) of the assembly reaction is applied to a glow-discharged, carbon-coated copper grid.[7]
- Negative Staining: The sample on the grid is stained with a heavy metal salt solution, such as uranyl acetate, to enhance contrast.
- Electron Microscopy: The grids are imaged using a transmission electron microscope (TEM).
- Image Analysis: The resulting micrographs are analyzed to measure the dimensions of the reconstituted structures, such as ring diameter and the number and angle of spokes, to confirm their resemblance to native cartwheels.[3]



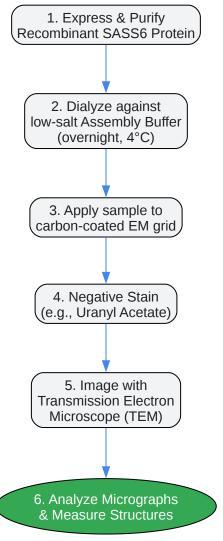


Diagram 3: Workflow for In Vitro Reconstitution of SASS6 Cartwheel

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Diagram 3: Workflow for In Vitro Reconstitution of SASS6 Cartwheel

Co-Immunoprecipitation (Co-IP) for Protein Interactions







Co-IP is used extensively to validate interactions within the centriole duplication network, such as the STIL-SASS6-CPAP complex.[11][20][23]

Objective: To determine if SASS6, STIL, and CPAP form a complex in vivo.

Methodology:

- Cell Lysis: Human cells (e.g., HEK293T or U2OS) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
- Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-STIL). The antibody-protein complexes are then captured on protein A/G-agarose beads. An irrelevant IgG is used as a negative control.[28]
- Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
- Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
- Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a
 membrane, and probed with antibodies against the other proteins of interest (e.g., antiSASS6 and anti-CPAP) to detect co-precipitated partners.[11]

Conclusion and Future Directions

SASS6 is the foundational structural component of the centriole cartwheel, with its intrinsic self-assembly properties dictating the organelle's hallmark nine-fold symmetry. The assembly process is meticulously controlled by a regulatory module centered on PLK4 and STIL, ensuring spatial and temporal precision. Phosphorylation of both STIL and SASS6 provides critical layers of control, driving the recruitment, assembly, and eventual disassembly of the cartwheel structure.

While the core mechanism is well-established, several areas warrant further investigation. The precise stoichiometry of the STIL-SASS6 complex in vivo remains to be fully elucidated. Furthermore, understanding how the mechanical properties of the SASS6 scaffold are translated to the assembly of the microtubule wall is a key area for future research. A deeper



understanding of these mechanisms not only illuminates fundamental cell biology but also provides potential targets for therapeutic intervention in diseases linked to centriole dysfunction, such as primary microcephaly and cancer.[6][20]

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